molecular formula C19H18N2O B12136296 N-benzyl-N,2-dimethylquinoline-3-carboxamide CAS No. 764691-90-9

N-benzyl-N,2-dimethylquinoline-3-carboxamide

Cat. No.: B12136296
CAS No.: 764691-90-9
M. Wt: 290.4 g/mol
InChI Key: ZHIRTBXUANGNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N,2-dimethylquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,2-dimethylquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with benzylamine and appropriate carboxylating agents. One common method includes the use of quinoline-3-carboxylic acid as a starting material, which is then reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,2-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N,2-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N,3-dimethylquinoline-4-carboxamide
  • N-benzyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-benzyl-N,2-dimethylquinoline-3-carboxamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique biological activities. Compared to other similar compounds, it has shown higher potency in certain biological assays, making it a promising candidate for further research and development.

Properties

CAS No.

764691-90-9

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-benzyl-N,2-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C19H18N2O/c1-14-17(12-16-10-6-7-11-18(16)20-14)19(22)21(2)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3

InChI Key

ZHIRTBXUANGNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N(C)CC3=CC=CC=C3

solubility

43 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.